molecular formula C11H11F3N2O B3247386 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone CAS No. 181634-14-0

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone

Cat. No. B3247386
CAS RN: 181634-14-0
M. Wt: 244.21 g/mol
InChI Key: YEZPCNZZDHCZDL-UHFFFAOYSA-N
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Description

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone is a chemical compound that has been widely researched in recent years due to its potential applications in various scientific fields. This compound is also known as TFA-AIQ and is a derivative of isoquinoline.

Mechanism of Action

The exact mechanism of action of 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone is not fully understood. However, it has been found to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which is a widely studied enzyme in the field of neuroscience. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its effects on other enzymes and pathways in the brain. Additionally, research can be conducted on the development of more soluble derivatives of this compound for easier use in lab experiments.

Scientific Research Applications

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been used in the development of cancer therapeutics. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-4-3-7-1-2-9(15)5-8(7)6-16/h1-2,5H,3-4,6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZPCNZZDHCZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)N)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone

Synthesis routes and methods

Procedure details

7-Nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline (15 g, 54.7 mmol) was stirred vigorously in EtOAc (50 mL) with 5% Pd/C (1.5 g) under hydrogen gas (1 atmosphere) for 15 h and then filtered through celite. The filtrate was concentrated under vacuum and yielded 11.2 g (84%) of the tan solid 2-(trifluoroacetyl)-1,2,3,4-tetrahydro-7-isoquinolinamine. 1H NMR (400 MHz, DMSO-d6) δ 6.84-6.79 (m, 1H), 6.46-6.40 (m, 1H), 6.35 (m, 1H), 4.95 (s, 2H), 4.56 (s, 2H), 3.76-3.68 (m, 2H), 2.74-2.66 (m, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone

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